molecular formula C19H19ClFNO3S B2735055 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1705393-13-0

2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2735055
CAS No.: 1705393-13-0
M. Wt: 395.87
InChI Key: RBCZMJNQEAZYNU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group and aromatic rings with chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group. The aromatic rings are then functionalized with chloro and fluoro substituents through electrophilic aromatic substitution reactions. The final step involves the coupling of the functionalized aromatic rings with the piperidine ring under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Industrial methods also emphasize the importance of cost-effective and environmentally friendly processes, often incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(4-((4-methylphenyl)sulfonyl)piperidin-1-yl)ethanone
  • 2-(4-Chlorophenyl)-1-(4-((4-bromophenyl)sulfonyl)piperidin-1-yl)ethanone
  • 2-(4-Chlorophenyl)-1-(4-((4-iodophenyl)sulfonyl)piperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO3S/c20-15-3-1-14(2-4-15)13-19(23)22-11-9-18(10-12-22)26(24,25)17-7-5-16(21)6-8-17/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCZMJNQEAZYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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